

# Application Note: Chiral Separation of Sacubitrilat Enantiomers by High-Performance Liquid Chromatography

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## Compound of Interest

Compound Name: Sacubitrilat

Cat. No.: B1680482

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Sacubitrilat**, the active metabolite of the prodrug Sacubitril, is a neprilysin inhibitor used in combination with Valsartan for the treatment of heart failure. As **Sacubitrilat** possesses a chiral center, the separation and quantification of its enantiomers are critical for ensuring the stereochemical purity, efficacy, and safety of the drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving this separation. This document provides detailed protocols for the chiral separation of **Sacubitrilat** enantiomers using both normal-phase and reversed-phase HPLC methods.

## Experimental Protocols

Two primary HPLC methods have been demonstrated to be effective for the chiral separation of **Sacubitrilat** enantiomers: a normal-phase method and a reversed-phase method.

### Method 1: Normal-Phase HPLC

This method utilizes a polysaccharide-based chiral stationary phase with a non-polar mobile phase.

Instrumentation and Materials:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
- Chiral Stationary Phase: Chiralcel OJ-H column (250 mm x 4.6 mm, 5  $\mu$ m).
- Mobile Phase A: n-hexane with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Ethanol, isopropanol, and TFA (80:20:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Sample Preparation: Dissolve the sample in a suitable solvent compatible with the normal-phase mobile phase (e.g., a mixture of n-hexane and ethanol).

#### Protocol:

- System Preparation: Equilibrate the Chiralcel OJ-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Sample Injection: Inject the prepared sample solution into the HPLC system.
- Chromatographic Separation: Perform the separation using an isocratic elution with an optimized ratio of Mobile Phase A and Mobile Phase B. A typical starting point is a high percentage of Mobile Phase A.
- Data Acquisition: Monitor the separation at a wavelength of 254 nm.
- Analysis: Identify and quantify the enantiomers based on their retention times.

## Method 2: Reversed-Phase HPLC

This stability-indicating method is suitable for the separation of **Sacubitrilat** enantiomers along with Valsartan and their respective impurities.

#### Instrumentation and Materials:

- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
- Chiral Stationary Phase: Chiralcel OJ-RH column (150 mm x 4.6 mm, 5  $\mu$ m).
- Column Temperature: 45°C.
- Mobile Phase A: 1 mL of Trifluoroacetic Acid (TFA) in 1000 mL of Milli-Q water.
- Mobile Phase B: 1 mL of TFA in a mixture of Acetonitrile and Methanol (950:50, v/v).
- Flow Rate: 0.8 mL/min.
- Detection Wavelength: 254 nm.
- Sample Preparation: Dissolve the sample in a diluent compatible with the reversed-phase mobile phase (e.g., a mixture of acetonitrile and water).

#### Protocol:

- System Preparation: Equilibrate the Chiralcel OJ-RH column at 45°C with the mobile phase using a gradient program until a stable baseline is achieved.
- Sample Injection: Inject the prepared sample solution.
- Chromatographic Separation: Employ a gradient elution program for the separation. An example gradient is as follows: (Time/%B) 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, and 45.0/25.
- Data Acquisition: Monitor the chromatogram at 254 nm.
- Analysis: Identify and quantify the **Sacubitrilat** enantiomers, Valsartan, and any impurities based on their retention times. This method has been shown to provide a resolution of more than 2.0 between adjacent analytes.

## Data Presentation

The following tables summarize the key parameters and performance data for the described HPLC methods.

Table 1: Chromatographic Conditions for Chiral Separation of **Sacubitrilat** Enantiomers

Parameter	Normal-Phase Method	Reversed-Phase Method
Chiral Stationary Phase	Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)	Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm)
Mobile Phase	A: n-hexane + 0.1% TFAB: Ethanol:Isopropanol:TFA (80:20:0.1)	A: Water + 0.1% TFAB: Acetonitrile:Methanol + 0.1%

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